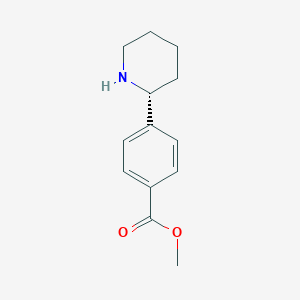
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate
Descripción general
Descripción
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromobenzaldehyde.
Formation of Intermediate: The 4-bromobenzaldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 4-bromophenylacetonitrile.
Hydrolysis and Esterification: The nitrile group is then hydrolyzed to form 4-bromophenylacetic acid, which is subsequently esterified with methanol in the presence of a strong acid catalyst to yield methyl 4-bromophenylacetate.
Amination: Finally, the ester undergoes amination using ammonia or an amine source to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amines, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amine or amide.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Substitution: Formation of 2-amino-2-(4-hydroxyphenyl)acetate or 2-amino-2-(4-alkoxyphenyl)acetate.
Oxidation: Formation of 2-amino-2-(4-nitrophenyl)acetate.
Reduction: Formation of 2-amino-2-(4-aminophenyl)acetate.
Hydrolysis: Formation of 2-amino-2-(4-bromophenyl)acetic acid.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is employed in studies investigating enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate involves its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-2-amino-2-phenylacetate: Lacks the bromine substitution, resulting in different reactivity and biological activity.
Methyl (2R)-2-amino-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom, which affects its chemical properties and interactions.
Methyl (2R)-2-amino-2-(4-fluorophenyl)acetate: Contains a fluorine atom, leading to distinct electronic and steric effects.
Uniqueness
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction profiles. This makes it valuable for designing compounds with tailored properties for various applications.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-2-(4-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERRTOUSFSZICJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(1S)-1-Aminopropyl]benzonitrile](/img/structure/B3222561.png)







![2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid](/img/structure/B3222629.png)
